3-chloro-N-(3-chlorophenyl)-4-methoxybenzamide
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Overview
Description
3-chloro-N-(3-chlorophenyl)-4-methoxybenzamide is an organic compound with the molecular formula C14H11Cl2NO2 It is a derivative of benzamide, characterized by the presence of chloro and methoxy substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(3-chlorophenyl)-4-methoxybenzamide typically involves the reaction of 3-chlorobenzoic acid with 3-chloroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting intermediate is then treated with methoxybenzoyl chloride to yield the final product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, with optimizations for large-scale reactions. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The purification of the final product is typically done through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(3-chlorophenyl)-4-methoxybenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The amide group can be reduced to form amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF).
Major Products
Substitution: Formation of various substituted benzamides.
Oxidation: Formation of 3-chloro-N-(3-chlorophenyl)-4-formylbenzamide or 3-chloro-N-(3-chlorophenyl)-4-carboxybenzamide.
Reduction: Formation of 3-chloro-N-(3-chlorophenyl)-4-methoxybenzylamine.
Scientific Research Applications
3-chloro-N-(3-chlorophenyl)-4-methoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of inflammatory and autoimmune diseases.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Biological Research: It serves as a tool compound in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-(3-chlorophenyl)-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target protein, inhibiting its activity and thereby modulating the biological pathway. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(4-chlorophenyl)benzamide
- 3,5-dichloro-N-(3-chlorophenyl)benzamide
- 3-chloro-N-(3-chlorophenyl)-4-hydroxybenzamide
Uniqueness
3-chloro-N-(3-chlorophenyl)-4-methoxybenzamide is unique due to the presence of both chloro and methoxy substituents, which confer distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and material science.
Properties
CAS No. |
757206-81-8 |
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Molecular Formula |
C14H11Cl2NO2 |
Molecular Weight |
296.1 g/mol |
IUPAC Name |
3-chloro-N-(3-chlorophenyl)-4-methoxybenzamide |
InChI |
InChI=1S/C14H11Cl2NO2/c1-19-13-6-5-9(7-12(13)16)14(18)17-11-4-2-3-10(15)8-11/h2-8H,1H3,(H,17,18) |
InChI Key |
PPUIQBMJHYIOLF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)Cl)Cl |
Origin of Product |
United States |
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